2-[(4-Chlorophenyl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide 2-[(4-Chlorophenyl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 445416-00-2
VCID: VC0508387
InChI: InChI=1S/C17H15ClN2O2S2/c1-2-22-12-5-8-14-15(9-12)24-17(19-14)20-16(21)10-23-13-6-3-11(18)4-7-13/h3-9H,2,10H2,1H3,(H,19,20,21)
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl
Molecular Formula: C17H15ClN2O2S2
Molecular Weight: 378.9g/mol

2-[(4-Chlorophenyl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

CAS No.: 445416-00-2

Main Products

VCID: VC0508387

Molecular Formula: C17H15ClN2O2S2

Molecular Weight: 378.9g/mol

2-[(4-Chlorophenyl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide - 445416-00-2

CAS No. 445416-00-2
Product Name 2-[(4-Chlorophenyl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Molecular Formula C17H15ClN2O2S2
Molecular Weight 378.9g/mol
IUPAC Name 2-(4-chlorophenyl)sulfanyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H15ClN2O2S2/c1-2-22-12-5-8-14-15(9-12)24-17(19-14)20-16(21)10-23-13-6-3-11(18)4-7-13/h3-9H,2,10H2,1H3,(H,19,20,21)
Standard InChIKey SNZRQHRBHHDTBH-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl
PubChem Compound 3785595
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator